molecular formula C15H13N3O3S B14458196 3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone CAS No. 74008-09-6

3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone

Cat. No.: B14458196
CAS No.: 74008-09-6
M. Wt: 315.3 g/mol
InChI Key: AKFJWHDQTOMVCG-UHFFFAOYSA-N
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Description

3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone typically involves the reaction of aniline, m-nitrobenzaldehyde, and thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or acetic acid. The general reaction scheme is as follows:

  • Aniline reacts with m-nitrobenzaldehyde to form an imine intermediate.
  • The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Cyclization: The thiazolidinone ring can be further modified through cyclization reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

    Cyclization: Various cyclizing agents depending on the desired modification

Major Products

    Reduction: 3-Anilino-2-(m-aminophenyl)-4-thiazolidinone

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound in the development of new drugs.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Anilino-2-phenyl-4-thiazolidinone: Lacks the nitro group, which may affect its biological activity.

    3-Anilino-2-(p-nitrophenyl)-4-thiazolidinone: Has a nitro group in the para position, which could influence its reactivity and properties.

Uniqueness

3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone is unique due to the presence of the nitro group in the meta position, which can significantly impact its chemical reactivity and biological activity compared to other thiazolidinone derivatives.

Properties

CAS No.

74008-09-6

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

3-anilino-2-(3-nitrophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3O3S/c19-14-10-22-15(11-5-4-8-13(9-11)18(20)21)17(14)16-12-6-2-1-3-7-12/h1-9,15-16H,10H2

InChI Key

AKFJWHDQTOMVCG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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